5-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-1H-pyrazole-3-carboxamide
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Overview
Description
3-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethoxyphenyl group and a methoxyphenylmethyl group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 4-ethoxyphenylhydrazine with 3-methoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the acylation of the pyrazole with a suitable carboxylic acid derivative to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. These systems allow for the continuous production of the compound, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of inflammation or microbial growth. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties and used in amine protection/deprotection sequences.
4-Methoxyphenylpropanol: An organic compound with similar structural features and used in organic synthesis.
Uniqueness
3-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-26-16-9-7-15(8-10-16)18-12-19(23-22-18)20(24)21-13-14-5-4-6-17(11-14)25-2/h4-12H,3,13H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
KYAZEZHSKTZORO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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